molecular formula C22H28N4O2 B2912673 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine CAS No. 2034353-37-0

1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine

Cat. No.: B2912673
CAS No.: 2034353-37-0
M. Wt: 380.492
InChI Key: CPACYKSXOVHJQU-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridinyl group and a benzoyl group linked to a methoxypiperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-methoxypiperidine with benzoyl chloride to form 4-(4-methoxypiperidin-1-yl)benzoyl chloride.

    Coupling with Piperazine: The benzoyl chloride intermediate is then reacted with 4-(pyridin-2-yl)piperazine in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 1-[4-(4-hydroxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine.

    Reduction: Formation of 1-[4-(4-methoxypiperidin-1-yl)benzyl]-4-(pyridin-2-yl)piperazine.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the field of neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-[4-(4-Methoxypiperidin-1-yl)benzoyl]piperidine: Similar structure but lacks the pyridinyl group.

    1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-3-yl)piperazine: Similar structure with a different position of the pyridinyl group.

Uniqueness

1-[4-(4-Methoxypiperidin-1-yl)benzoyl]-4-(pyridin-2-yl)piperazine is unique due to the specific arrangement of its functional groups, which can result in distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

[4-(4-methoxypiperidin-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-28-20-9-12-24(13-10-20)19-7-5-18(6-8-19)22(27)26-16-14-25(15-17-26)21-4-2-3-11-23-21/h2-8,11,20H,9-10,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPACYKSXOVHJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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